molecular formula C23H17N3O2S B3483480 N-(3-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

N-(3-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

Cat. No.: B3483480
M. Wt: 399.5 g/mol
InChI Key: ITLAJYOLERRKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 3-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production of N-(3-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form a secondary alcohol.

    Substitution: The thiourea linkage can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Alkylated or acylated thiourea derivatives.

Scientific Research Applications

N-(3-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. Additionally, its ability to interact with reactive oxygen species (ROS) can contribute to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]UREA: Similar structure but with a urea linkage instead of a thiourea linkage.

    N-(3-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOCARBAMATE: Similar structure but with a thiocarbamate linkage.

Uniqueness

N-(3-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to the presence of both a quinoline moiety and a thiourea linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-hydroxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c27-17-10-6-9-16(13-17)24-23(29)26-22(28)19-14-21(15-7-2-1-3-8-15)25-20-12-5-4-11-18(19)20/h1-14,27H,(H2,24,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLAJYOLERRKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 2
Reactant of Route 2
N-(3-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 6
Reactant of Route 6
N-(3-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.